molecular formula C18H20N2O5S B2503421 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide CAS No. 896307-22-5

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2503421
CAS No.: 896307-22-5
M. Wt: 376.43
InChI Key: WSHWMTPPWLRLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of Kynurenine 3-Hydroxylase

A study describes the synthesis and biochemical characterization of compounds including 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide as inhibitors of kynurenine 3-hydroxylase. These compounds have shown high-affinity inhibition of this enzyme, which is vital for understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Metabolism and Pharmacokinetics Studies

Research on the metabolism and pharmacokinetics of this compound variants has been conducted to understand their role in neurological conditions like Huntington's and Alzheimer's diseases. This includes evaluating whether such compounds are prodrugs for other inhibitors (Beconi et al., 2012).

Anticancer and Antimicrobial Applications

Several studies have focused on derivatives of this compound for their potential anticancer and antimicrobial applications. These include the synthesis of novel derivatives and their evaluation against various cancer cell lines and microbial strains, indicating potential therapeutic applications in these fields (Ghorab et al., 2017), (Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer Treatment

Research into the use of this compound derivatives in photodynamic therapy for cancer treatment has been explored. This includes synthesizing new compounds with high singlet oxygen quantum yield, indicating their potential in cancer treatment using photodynamic therapy (Pişkin et al., 2020).

Development of Selective COX-2 Inhibitors

Studies have been conducted on derivatives of this compound for the development of selective cyclooxygenase-2 (COX-2) inhibitors. This is significant for therapeutic applications in conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Exploration as VEGFR-2 Inhibitors

Research has been done on novel sulfonamide derivatives, including this compound, as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors. This exploration is crucial for their potential use in cancer treatment (Ghorab et al., 2016).

Dystonia Treatment in Genetic Models

A study demonstrated the potential of this compound derivatives in reducing the severity of dystonia in animal models. This indicates a promising direction for treating dyskinesias (Richter & Hamann, 2003).

Properties

IUPAC Name

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-9-8-15(11-17(16)25-2)26(22,23)19-13-10-18(21)20(12-13)14-6-4-3-5-7-14/h3-9,11,13,19H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHWMTPPWLRLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.